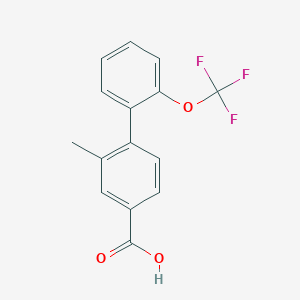![molecular formula C9H14N2O2S B12086354 N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is known for its applications in various fields, including organic synthesis and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide typically involves the reaction of 3-nitrobenzyl chloride with ethanesulfonamide under reducing conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas over a palladium catalyst . The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas over a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)methanesulfonamide
- N-(3-Aminophenyl)methanesulfamide
- N-(3-Aminophenyl)ethanesulfonamide
Uniqueness
N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]ethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7,10H2,1H3 |
InChI Key |
OWRAJCUYYYHDRG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


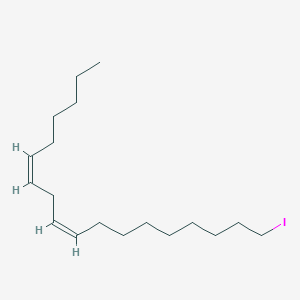
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
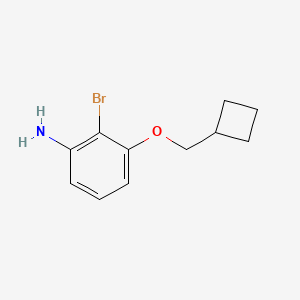


![Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B12086310.png)
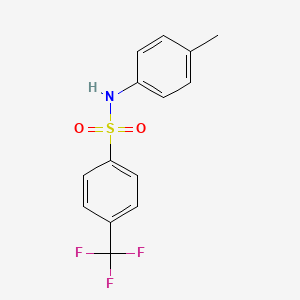



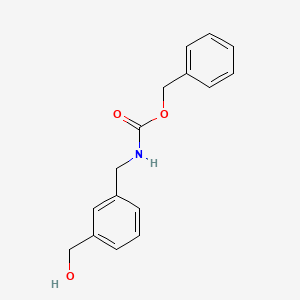
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
